1,8-Dimethylnaphthalene

Overview

Description

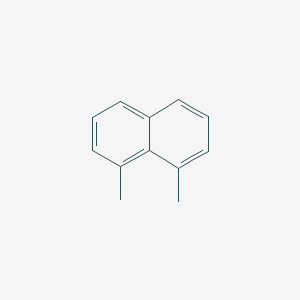

1,8-Dimethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are attached to the 1 and 8 positions of the naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

1,8-Dimethylnaphthalene can be synthesized through several methods. One common synthetic route involves the methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial production of this compound often involves the isomerization of other dimethylnaphthalene isomers. This process is catalyzed by solid zeolitic isomerization catalysts in the liquid phase . The isomerization method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

1,8-Dimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthalene dicarboxylic acids.

Nitration: The nitration of this compound with nitronium tetrafluoroborate (NO2BF4) results in the formation of nitro derivatives.

Photo-oxygenation: this compound can undergo photo-oxygenation to form 1,4-endoperoxides.

Common reagents used in these reactions include oxygen, nitronium tetrafluoroborate, and various dyes for photo-oxygenation. The major products formed from these reactions are naphthalene dicarboxylic acids, nitro derivatives, and endoperoxides.

Scientific Research Applications

Organic Synthesis

1,8-DMN is utilized in the synthesis of various chemical compounds. One notable application is in the preparation of 1,4-endoperoxides through dye-sensitized photo-oxygenation reactions. This method highlights its role as a precursor in creating complex organic molecules .

Material Science

In material science, 1,8-DMN has been studied for its potential in creating functional materials . Research indicates that its derivatives can be used to develop materials with specific electronic properties due to their unique structural characteristics . For instance, neutron diffraction studies have provided insights into the molecular arrangement and interactions within crystalline forms of 1,8-DMN .

Environmental Studies

1,8-DMN is also significant in environmental research as it serves as a marker for PAH pollution. Studies have shown that it can be found in sediment samples from fishing harbors, indicating anthropogenic influences on marine ecosystems . Its presence is linked to various ecological impacts, making it an important compound for assessing environmental health.

Case Study 1: Synthesis of Functionalized Derivatives

A study published in the Journal of Organic Chemistry examined the nitration mechanisms of methylnaphthalenes, including 1,8-DMN. The findings revealed that reaction conditions significantly affect regioselectivity during nitration, which is crucial for synthesizing targeted derivatives for further applications in pharmaceuticals and agrochemicals .

Case Study 2: Ecotoxicological Impact Assessment

Research conducted on PAH distributions highlighted the ecotoxicological effects of 1,8-DMN on marine life. The study assessed its impact on fish populations and identified potential biomarkers for monitoring PAH exposure in aquatic environments . This case underlines the importance of understanding the environmental ramifications of such compounds.

Mechanism of Action

The mechanism of action of 1,8-dimethylnaphthalene varies depending on the specific reaction or application. For example, in the nitration reaction, the compound forms a charge-transfer complex with tetranitromethane, leading to the formation of a radical cation, nitrogen dioxide, and trinitromethanide ion . This mechanism highlights the compound’s ability to participate in complex chemical transformations.

Comparison with Similar Compounds

1,8-Dimethylnaphthalene can be compared with other dimethylnaphthalene isomers such as 1,2-dimethylnaphthalene, 1,4-dimethylnaphthalene, and 2,6-dimethylnaphthalene . While these compounds share similar structural features, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications.

Similar Compounds

- 1,2-Dimethylnaphthalene

- 1,4-Dimethylnaphthalene

- 2,6-Dimethylnaphthalene

- 2,7-Dimethylnaphthalene

Biological Activity

1,8-Dimethylnaphthalene (1,8-DMN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This compound is structurally characterized by two methyl groups attached to the naphthalene ring at the 1 and 8 positions, which influences its chemical reactivity and biological interactions.

1,8-DMN is known for its hydrophobic nature and stability, which allows it to interact with various biological systems. Its molecular formula is , and it exhibits a melting point of approximately 30 °C and a boiling point around 250 °C. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of naphthalene derivatives, including 1,8-DMN. Research indicates that modifications in the structure of naphthalene can enhance its efficacy against various cancer cell lines. For instance, certain derivatives have shown significant inhibitory effects on lung cancer cells (H1975), with half-maximal inhibitory concentrations (IC50) indicating potent activity .

Table 1: Antitumor Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1,8-DMN | H1975 | XX | Induces cell cycle arrest |

| 3-Amino-1,8-NI | Vibrio cholera | XX | Inhibits cholera toxin production |

| Compound 5e | H1975 | XX | Targets PI3K/Akt signaling pathway |

Antimicrobial Properties

The antimicrobial activity of 1,8-DMN has also been explored. Studies have shown that certain derivatives possess moderate antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Antitumor Efficacy

A study conducted on a series of naphthalimide-linked compounds demonstrated that structural modifications significantly improved their antitumor activity. Notably, a derivative of 1,8-DMN exhibited an IC50 value comparable to established chemotherapeutics against lung cancer cells. This research emphasizes the importance of structural optimization in enhancing therapeutic efficacy .

Case Study 2: Environmental Impact

In environmental studies, 1,8-DMN has been used as an indicator for petroleum maturity. Its concentration levels in geological samples provide insights into the thermal history and maturation processes of crude oil . This application underscores the compound's relevance beyond pharmacology and into environmental science.

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of naphthalimide compounds suggests that specific substitutions at the naphthalene ring can significantly affect biological activity. For instance, the introduction of functional groups at distinct positions alters both solubility and interaction with biological targets .

Table 2: Structure-Activity Relationship Insights

| Position | Substitution Type | Effect on Activity |

|---|---|---|

| 1 | Methyl | Enhances hydrophobicity |

| 3 | Nitro | Increases antitumor potency |

| 8 | Hydroxymethyl | Improves solubility |

Properties

IUPAC Name |

1,8-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAABPYINPXYOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=CC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060347 | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-41-5 | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22P9FW1L76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,8-Dimethylnaphthalene?

A1: this compound has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR can provide detailed information about the hydrogen and carbon environments within the molecule. []* Infrared Spectroscopy (IR): IR spectroscopy can identify functional groups and vibrational modes. []* Mass Spectrometry (MS): MS can determine the molecular weight and fragmentation pattern. []* UV-Vis Spectroscopy: UV-Vis spectroscopy can provide information about electronic transitions within the molecule. []

Q3: What are the implications of this compound's stability for its applications?

A3: Understanding the stability profile of this compound under various conditions (temperature, pH, solvents) is crucial for determining its suitability for specific applications. For example, its potential to undergo oxidation or nitration needs to be considered when using it as a starting material for synthesis or in applications involving oxidative or nitrating environments.

Q4: What factors influence the reactivity and selectivity of reactions involving this compound?

A6: Several factors can influence the reactivity and selectivity of reactions involving this compound:* Steric Hindrance: The two methyl groups at the 1 and 8 positions create significant steric hindrance, influencing the accessibility of reaction sites. [, , , ] * Electronic Effects: The methyl substituents also impact the electron density distribution within the naphthalene ring system, influencing electrophilic aromatic substitutions. []* Reaction Conditions: Factors like temperature, solvent, and catalyst can significantly alter reaction pathways and product distributions. [, , ]

Q5: How has computational chemistry been employed in understanding this compound?

A7: Computational chemistry methods have provided valuable insights into various aspects of this compound:* Molecular Modeling: Molecular mechanics (MM) and molecular dynamics (MD) simulations have been used to study the conformational properties and aggregation behavior of this compound derivatives. []* Electronic Structure Calculations: Methods like Huckel molecular orbital (HMO) and self-consistent field molecular orbital (SCF MO) calculations have been used to investigate the electronic structure of this compound and its derivatives, particularly radical cations. [, ]* Strain Energy Calculations: Computational methods have been used to quantify the strain energy associated with the steric interactions between the peri-methyl groups in this compound. [, ]

Q6: How do structural modifications of this compound affect its reactivity?

A8: Structural modifications significantly influence the reactivity of this compound. For example:* Introduction of Electron-Withdrawing Groups: Adding nitro groups increases the reactivity towards nucleophilic attack. [, ]* Variation in Alkyl Substituents: Changing the size or branching of the alkyl groups at the 1 and 8 positions affects the steric environment and influences reaction rates and selectivities. [, , ]* Bridging with Heteroatoms: Introducing sulfur or selenium atoms to bridge the peri positions alters the conformation and electronic properties, leading to different reactivity patterns. []

Q7: What is the environmental impact of this compound?

A9: While this compound itself has not been extensively studied for its environmental impact, its presence as a component of petroleum products raises concerns. It has been identified as an off-flavor compound in sea mustard, potentially originating from ship paint contamination. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on aquatic ecosystems.

Q8: How is this compound analyzed and quantified?

A10: Various analytical techniques are employed for the analysis and quantification of this compound: * Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is commonly used to separate and identify this compound in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), can also be used for separation and quantification, especially for studying interactions with cyclodextrins. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify this compound in pure form or in relatively simple mixtures.

Q9: What are some valuable resources for researchers studying this compound?

A9: Chemical Databases: Databases like PubChem, ChemSpider, and Reaxys provide comprehensive information on chemical properties, spectra, and literature references.* Scientific Literature: Research articles published in journals like The Journal of Organic Chemistry, The Journal of Physical Chemistry, and Environmental Science & Technology offer valuable insights into the synthesis, properties, and applications of this compound.* Software Packages:* Computational chemistry software like Gaussian, Spartan, and AMBER enable researchers to perform molecular modeling, electronic structure calculations, and other simulations to study this compound and its derivatives.

Q10: What are some key historical milestones in the research of this compound?

A12:* Early Synthesis and Structural Elucidation: The synthesis and initial structural characterization of this compound marked the beginning of its investigation. [, ]* Studies on Steric Hindrance: Recognition of the significant steric strain caused by the peri-methyl groups in this compound led to numerous studies exploring its conformational properties and reactivity. [, , , ]* Exploration of Derivatives: The synthesis and study of various derivatives, including nitro compounds, metal complexes, and bridged systems, have broadened the understanding of its reactivity and potential applications. [, , ] * Environmental Significance: Identification of this compound in environmental samples, like contaminated sea mustard, has highlighted its potential role as an indicator of pollution and the need for further ecotoxicological studies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.